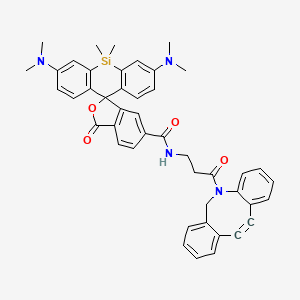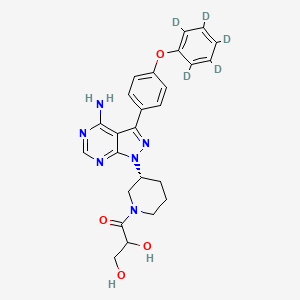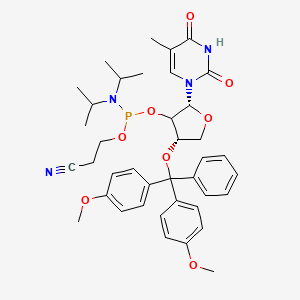
Antitumor agent-115
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antitumor agent-115, also known as SS-12, is a potent antitumor compound that has shown significant efficacy in preclinical studies. This compound is particularly effective against various cancer cell lines, including mouse breast cancer cell line 4T1. It works by blocking the cell cycle, reducing mitochondrial membrane potential, and inducing apoptosis, making it a promising candidate for cancer research and treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-115 involves multiple steps, including the preparation of intermediates and the final compound. The synthetic route typically involves the use of organic solvents and reagents under controlled conditions. For example, one method involves the reaction of specific starting materials with reagents like methyl phenyl sulfone under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The final product would undergo rigorous quality control to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Antitumor agent-115 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds. Substitution reactions can result in various substituted derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Antitumor agent-115 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes like apoptosis and cell cycle regulation.
Medicine: Explored as a potential therapeutic agent for various cancers, including breast cancer and acute myeloid leukemia.
Industry: Potentially used in the development of new pharmaceuticals and as a lead compound for drug discovery
Mecanismo De Acción
Antitumor agent-115 exerts its effects by targeting the mouse double minute 2 homolog (MDM2) protein, which promotes the degradation of the tumor suppressor protein P53. By inhibiting MDM2, this compound restores P53 function, leading to the activation of the P53/P21 pathway. This results in cell cycle arrest, apoptosis, and reduced tumor growth. The compound also enhances antitumor immunity by modulating the tumor microenvironment .
Comparación Con Compuestos Similares
Similar Compounds
Venetoclax: A Bcl-2 inhibitor used in the treatment of chronic lymphocytic leukemia.
Pomalidomide: An immunomodulatory drug used in the treatment of multiple myeloma.
Sorafenib: A kinase inhibitor used in the treatment of liver, kidney, and thyroid cancers.
Uniqueness
Antitumor agent-115 is unique in its dual action of directly inhibiting tumor cell proliferation and modulating the immune response. Unlike other compounds that primarily target cancer cells, this compound also enhances the body’s immune response to tumors, making it a promising candidate for combination therapies with immune checkpoint inhibitors .
Propiedades
Fórmula molecular |
C19H38ClNO2 |
|---|---|
Peso molecular |
348.0 g/mol |
Nombre IUPAC |
dodecyl 1,1-dimethylpyrrolidin-1-ium-2-carboxylate;chloride |
InChI |
InChI=1S/C19H38NO2.ClH/c1-4-5-6-7-8-9-10-11-12-13-17-22-19(21)18-15-14-16-20(18,2)3;/h18H,4-17H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
KOBYJIXCCWANMH-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCOC(=O)C1CCC[N+]1(C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-amino-N-[7-methoxy-8-[(3-nitrophenyl)methoxy]-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyridine-3-carboxamide](/img/structure/B12386504.png)

methyl phosphate](/img/structure/B12386520.png)





![(2S,4S)-1-[(2S)-2-[[2-[4-[4-[3-[2,6-difluoro-3-(propylsulfonylamino)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]phenyl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12386536.png)





